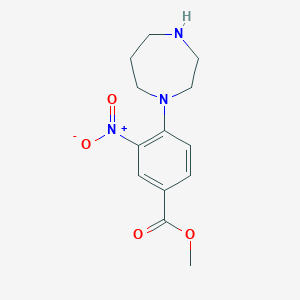
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through an intramolecular reductive amination of the corresponding aminoketone.
Nitration of the Benzoate: The nitration of the benzoate can be achieved by treating methyl benzoate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Coupling of the Diazepane and Nitrobenzoate: The final step involves the coupling of the diazepane ring with the nitrobenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or alcohol derivatives.
Oxidation: The diazepane ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.
Oxidation: Hydrogen peroxide, solvent (e.g., acetonitrile), room temperature.
Major Products Formed
Reduction: Methyl 4-(1,4-diazepan-1-yl)-3-aminobenzoate.
Substitution: Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzamide or Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzyl alcohol.
Oxidation: this compound N-oxide.
Aplicaciones Científicas De Investigación
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of diazepane-containing compounds with biological targets such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on the target molecule. This binding can result in the modulation of the target’s activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(1,4-diazepan-1-yl)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzamide: Similar structure but with an amide group instead of an ester group.
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzyl alcohol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate is unique due to the presence of both a diazepane ring and a nitrobenzoate ester in its structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The nitro group can participate in various redox reactions, while the diazepane ring can interact with biological targets, making this compound versatile for research and industrial applications.
Propiedades
Número CAS |
870998-07-5 |
|---|---|
Fórmula molecular |
C13H17N3O4 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate |
InChI |
InChI=1S/C13H17N3O4/c1-20-13(17)10-3-4-11(12(9-10)16(18)19)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 |
Clave InChI |
JKAONKYWFIFSDF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



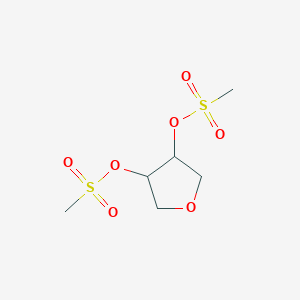
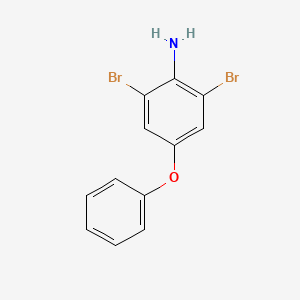
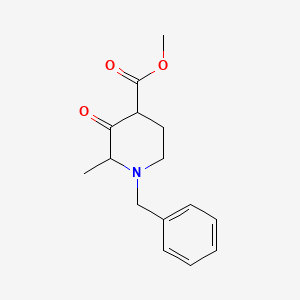
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)

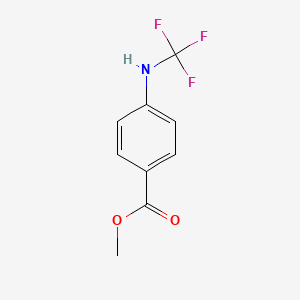
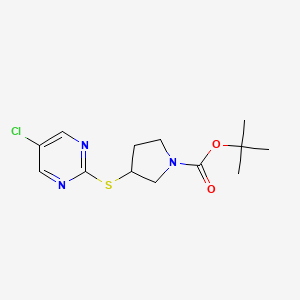

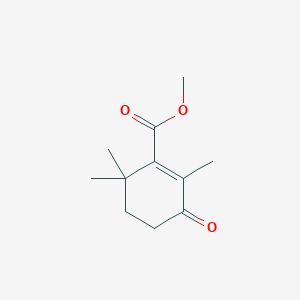
![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)
![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
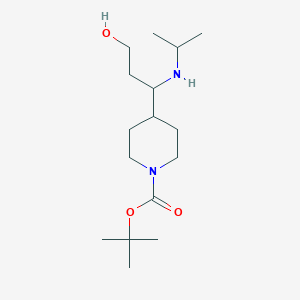
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
